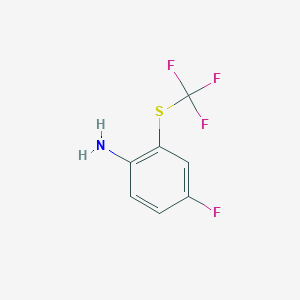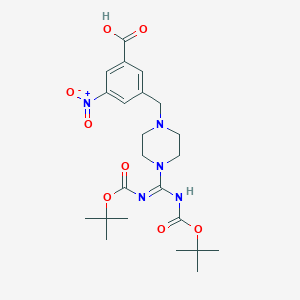
Nickelhexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickelhexafluorophosphate is a chemical compound with the molecular formula F6NiP+. It is known for its unique properties and applications in various fields of science and industry. The compound is often used in research and development due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickelhexafluorophosphate can be synthesized through the reduction of nickel compounds in the presence of phosphate. This process typically requires high temperatures. Alternatively, reduction with phosphite, hypophosphite, or phosphine can be carried out at lower temperatures, leading to smaller and more active particles .
Industrial Production Methods: In industrial settings, the preparation of hexafluorophosphate involves adding inorganic solvents to a reaction device at low temperatures, followed by the addition of sodium phosphate in batches. The reaction mixture is then heated to distill out the solvents and water, resulting in the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Nickelhexafluorophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like phosphite or hypophosphite.
Substitution: Often involves halogen exchange reactions with fluorine-containing compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while reduction can produce nickel phosphides .
Applications De Recherche Scientifique
Nickelhexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and hydrodesulfurization.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in energy storage devices .
Mécanisme D'action
The mechanism by which nickelhexafluorophosphate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It also interacts with specific enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Nickelhexafluorophosphate can be compared with other similar compounds, such as:
Nickel Phosphide: Known for its catalytic properties in hydrogenation reactions.
Nickel Oxide: Used in battery electrodes and as a catalyst in oxidation reactions.
Nickel Chloride: Commonly used in electroplating and as a precursor for other nickel compounds.
Uniqueness: this compound stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Propriétés
Numéro CAS |
23730-94-1 |
|---|---|
Formule moléculaire |
F12NiP2 |
Poids moléculaire |
348.622 g/mol |
Nom IUPAC |
nickel(2+);dihexafluorophosphate |
InChI |
InChI=1S/2F6P.Ni/c2*1-7(2,3,4,5)6;/q2*-1;+2 |
Clé InChI |
OVKZNHFBWYHZTH-UHFFFAOYSA-N |
SMILES canonique |
F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)
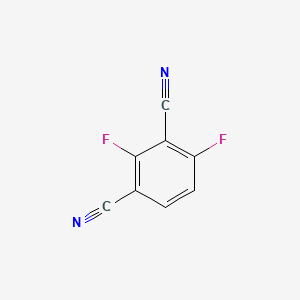
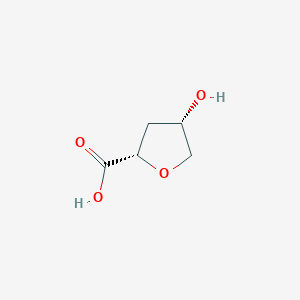
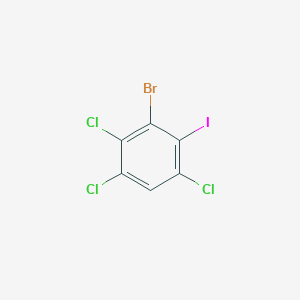
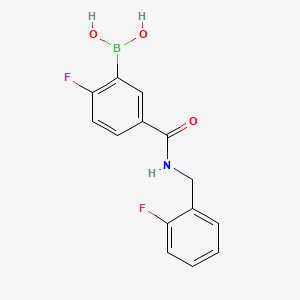
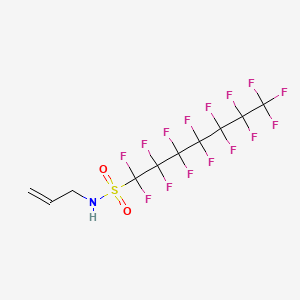
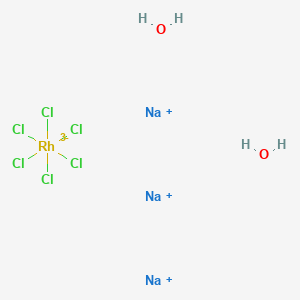
![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)
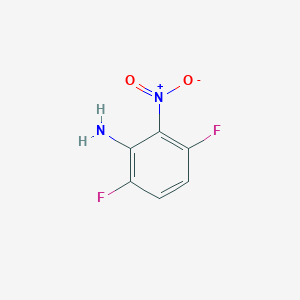


![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)
